17-Deoxycortolone

Description

Based on contextual analysis, 17-Deoxycortolone likely refers to a steroid derivative lacking oxygenated functional groups (e.g., hydroxyl or carbonyl) at position 17. Such compounds are often intermediates or metabolites in steroidogenesis or synthetic glucocorticoid/mineralocorticoid pathways. For example, Cortodoxone (11-Deoxycortisol, CAS 152-58-9) shares structural features with cortisol but lacks an 11-hydroxyl group . Similarly, 21-Deoxycortisone (CAS 1882-82-2) is a pregnane derivative with hydroxyl groups at positions 17 and 21 but lacks a 21-hydroxyl group . These analogs highlight the importance of functional group positioning in biological activity.

Properties

IUPAC Name |

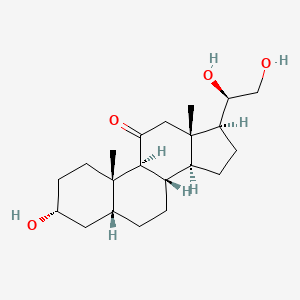

(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYONPIMXAHRCT-ZRQOLJPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 17-Deoxycortolone involves the deoxygenation of cortisol. One method includes reacting the 17-hydroxy starting material with an excess of trimethylsilyl iodide. This reaction occurs in a single chemical step and is advantageous for preparing 17-deoxy corticosteroid derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves the use of advanced organic synthesis techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 17-Deoxycortolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 17-deoxycortolonic acids.

Scientific Research Applications

17-Deoxycortolone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other steroid compounds.

Biology: Studied for its role in cortisol metabolism and its effects on various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Industry: Utilized in the production of corticosteroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 17-Deoxycortolone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase. This modulation affects the levels of active cortisol in the body, thereby influencing various physiological processes.

Comparison with Similar Compounds

Key Compounds and Structural Features

The following table summarizes critical structural and functional differences between 17-Deoxycortolone analogs:

Research Findings and Trends

- Metabolic Stability: Fluorination (e.g., dexamethasone) significantly enhances metabolic stability compared to non-halogenated analogs like DOC .

- Activity Modulation : Removal or substitution of hydroxyl groups (e.g., this compound analogs) reduces receptor binding affinity. For example, Cortodoxone’s lack of 11β-OH renders it inactive until hydroxylation .

- Industrial Applications : Desoxycorticosterone remains a niche pharmaceutical, while dexamethasone dominates clinical use due to its potency and versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.